molecular formula C11H14BrNO2 B6607910 5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol hydrobromide CAS No. 2567503-35-7

5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol hydrobromide

Cat. No.: B6607910
CAS No.: 2567503-35-7
M. Wt: 272.14 g/mol
InChI Key: OIPVSEYCMRRNTM-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol hydrobromide is a chemical compound with a complex structure that includes a benzofuran ring, an aminoethyl group, and a methyl group

Preparation Methods

The synthesis of 5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol hydrobromide typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the aminoethyl and methyl groups. The final step involves the formation of the hydrobromide salt. Reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

    Addition: This reaction can add new groups to the benzofuran ring or the aminoethyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the molecule.

Scientific Research Applications

5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of cellular processes and signaling pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol hydrobromide can be compared to other similar compounds, such as:

    2-Bromoethylamine hydrobromide: This compound has a similar aminoethyl group but lacks the benzofuran ring.

    6-Hydroxydopamine hydrobromide: This compound has a similar structure but includes a catechol group instead of a benzofuran ring.

    2-Chloroethylamine hydrochloride: This compound has a similar aminoethyl group but uses chlorine instead of bromine.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.BrH/c1-7-4-9-5-8(2-3-12)6-10(13)11(9)14-7;/h4-6,13H,2-3,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPVSEYCMRRNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C(=CC(=C2)CCN)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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